molecular formula C16H14FN3S B2376483 N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-5-fluoropyridin-2-amine CAS No. 1251601-94-1

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-5-fluoropyridin-2-amine

Cat. No.: B2376483
CAS No.: 1251601-94-1
M. Wt: 299.37
InChI Key: PHCKXZDSRXGQLB-UHFFFAOYSA-N
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Description

The compound with the molecular formula N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-5-fluoropyridin-2-amine is a chemical entity that has garnered interest in various scientific fields. This compound consists of 16 carbon atoms, 14 hydrogen atoms, one fluorine atom, three nitrogen atoms, and one sulfur atom. Its structure and properties make it a subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-5-fluoropyridin-2-amine typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high efficiency.

Industrial Production Methods

Industrial production of This compound often employs large-scale organic synthesis techniques. These methods are optimized for yield and purity, involving controlled reaction conditions such as temperature, pressure, and the use of specific catalysts to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-5-fluoropyridin-2-amine: undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-5-fluoropyridin-2-amine: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-5-fluoropyridin-2-amine exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-5-fluoropyridin-2-amine: can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

4-(2,5-dimethylphenyl)-N-(5-fluoropyridin-2-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3S/c1-10-3-4-11(2)13(7-10)14-9-21-16(19-14)20-15-6-5-12(17)8-18-15/h3-9H,1-2H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHCKXZDSRXGQLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC3=NC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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